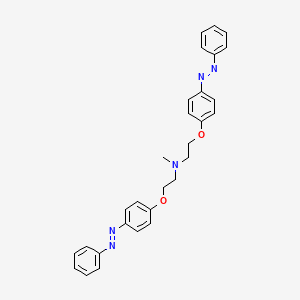
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine): is an organic compound known for its unique structure and properties It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azo compounds.
Alkylation: The resulting azo compounds are alkylated with ethylene oxide to introduce the ethylamine group.
Industrial Production Methods: Industrial production of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include aniline, phenol, nitrous acid, and ethylene oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Studied for its potential as a biological stain and in cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Comparison with Similar Compounds
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator.
Sudan III: A dye used for staining lipids.
Disperse Orange 1: A dye used in textile industries.
Uniqueness: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
CAS No. |
63870-06-4 |
|---|---|
Molecular Formula |
C29H29N5O2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-methyl-2-(4-phenyldiazenylphenoxy)-N-[2-(4-phenyldiazenylphenoxy)ethyl]ethanamine |
InChI |
InChI=1S/C29H29N5O2/c1-34(20-22-35-28-16-12-26(13-17-28)32-30-24-8-4-2-5-9-24)21-23-36-29-18-14-27(15-19-29)33-31-25-10-6-3-7-11-25/h2-19H,20-23H2,1H3 |
InChI Key |
ZFQMINYIZPPTKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)CCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















